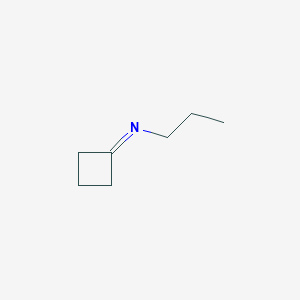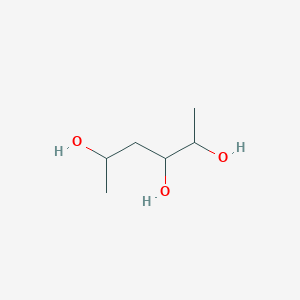
N-(2-Acetamidoethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetamidoethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidoethyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamidoethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Acetamidoethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-Acetamidoethyl)-3-methylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Acetamidoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylhistamine: Contains an acetamidoethyl group attached to an imidazole ring.
1,2-bis(2-acetamidoethyl)diaziridine: Features two acetamidoethyl groups attached to a diaziridine ring.
Uniqueness
N-(2-Acetamidoethyl)-3-methylbenzamide is unique due to its specific structural features, such as the presence of a methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
96549-92-7 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-(2-acetamidoethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-3-5-11(8-9)12(16)14-7-6-13-10(2)15/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
VULYSBWJRQIHQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)









![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
